Pomiferin

Description

This compound has been reported in Maclura pomifera, Flemingia macrophylla, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

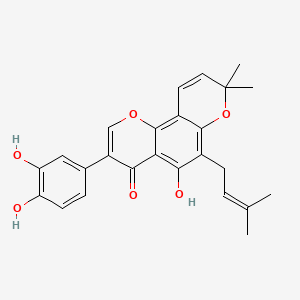

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZYXUOYFOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205831 | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-03-2 | |

| Record name | Pomiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pomiferin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YIS40APM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pomiferin: A Technical Guide to its Discovery, Properties, and Biological Activities

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

Pomiferin, a prenylated isoflavone predominantly found in the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest due to its diverse and potent biological activities. Since its discovery in the mid-20th century, research has unveiled its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Discovery and History

The journey of this compound's discovery is rooted in the chemical exploration of natural products.

-

1939: Melville L. Wolfrom and his colleagues at Ohio State University first identified and named this compound, isolating it from the fruit of the Osage orange.[1]

-

1941: Wolfrom's team further classified this compound as an isoflavone based on its chemical properties and reactions.[1]

-

1946: The complete chemical structure of this compound was elucidated and published by Wolfrom's group, a significant achievement in natural product chemistry at the time.[1]

-

2003: The precise three-dimensional arrangement of atoms in the this compound molecule was confirmed through X-ray crystallography by J. Marek.[1]

These seminal discoveries laid the groundwork for decades of research into the biological effects of this intriguing isoflavone.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₂₅H₂₄O₆ |

| Molecular Weight | 420.46 g/mol |

| CAS Number | 572-03-2 |

| Appearance | Yellow crystalline solid |

| Melting Point | 200.5 °C |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] |

| UV-Vis λmax | 280 nm |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4H,8H-pyrano[2,3-h]chromen-4-one |

| InChI Key | GHCZYXUOYFOXIP-UHFFFAOYSA-N |

Extraction and Isolation from Maclura pomifera

The primary natural source of this compound is the fruit of the Osage orange tree. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Purification

Materials:

-

Mature Maclura pomifera (Osage orange) fruits

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Fruit Preparation: Fresh, mature Osage orange fruits are washed and cut into small pieces.

-

Extraction: The fruit pieces are subjected to solvent extraction, typically with dichloromethane or acetone, to isolate the isoflavones.[4] A Soxhlet extractor can be employed for exhaustive extraction.[2]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

-

Silica Gel Chromatography: The crude extract is then subjected to column chromatography on silica gel.[2][4]

-

A step-gradient elution is commonly used, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[2]

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

-

Purification: Fractions rich in this compound may be combined and subjected to further rounds of chromatography, such as preparative TLC or repeated column chromatography, to achieve high purity.[4]

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT-15 | Colon Cancer | 1-5 |

| ACHN | Kidney Carcinoma | 1.32 - 13.32 |

| NCI-H23 | Lung Adenocarcinoma | 1.32 - 13.32 |

| PC-3 | Prostate Carcinoma | 1.32 - 13.32 |

| MDA-MB-231 | Breast Carcinoma | 1.32 - 13.32 |

| LOX-IMVI | Melanoma | 1.32 - 13.32 |

| CHLA15 | Neuroblastoma | 2 |

| LAN5 | Neuroblastoma | 5 |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Mechanisms of Anticancer Action:

-

mTOR Inhibition: this compound and its acetylated derivative, this compound triacetate, have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[5][6] Inhibition of mTOR by this compound leads to the suppression of downstream signaling, ultimately inhibiting cancer cell proliferation.[5][6]

This compound inhibits the mTOR signaling pathway. -

Histone Deacetylase (HDAC) Inhibition: this compound has been shown to inhibit the activity of histone deacetylases (HDACs).[7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Activity

This compound exhibits significant anti-inflammatory and antioxidant properties.

Mechanisms of Anti-inflammatory and Antioxidant Action:

-

Akt/Nrf2 Pathway Activation: this compound activates the Akt/Nrf2 signaling pathway.[5][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway enhances the cellular defense against oxidative stress.

This compound activates the Akt/Nrf2 antioxidant pathway. -

NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][9][10] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines and mediators.

-

Radical Scavenging: this compound is a potent scavenger of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This direct antioxidant activity contributes to its protective effects against oxidative damage.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Activity Metric | Value |

| DPPH Radical Scavenging | IC₅₀ | ~7 µM |

Experimental Protocols for Bioactivity Assessment

The following are detailed protocols for key in vitro assays used to evaluate the biological activities of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

96-well plates

-

This compound stock solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Methanol or ethanol

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to a solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12] A decrease in absorbance indicates the scavenging of DPPH radicals by this compound.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the mTOR pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total mTOR and p70S6K) overnight at 4°C.[1][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

-

Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of mTOR pathway proteins.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a rich history and a compelling profile of biological activities. Its multifaceted mechanisms of action, including the inhibition of the mTOR pathway and HDACs, and the activation of the Nrf2 pathway, underscore its therapeutic potential in oncology and inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the properties of this remarkable isoflavone. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease models, as well as on the development of novel derivatives with enhanced potency and drug-like properties. The continued exploration of this compound holds the promise of new therapeutic strategies for a range of human ailments.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. Purification of osajin and this compound for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Characterization of this compound triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Anti-Aging Potential Evaluation of Maclura pomifera (Rafin.) Schneider 80% Methanol Extract with Quantitative HPTLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. mdpi.com [mdpi.com]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

Pomiferin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Characteristics of the Prenylated Isoflavone Pomiferin

Abstract

This compound, a prenylated isoflavone predominantly isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, with a focus on its chemical properties, multifaceted biological effects, and underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into this compound's potential as a therapeutic agent. The guide summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its complex interactions with cellular signaling pathways.

Physicochemical Properties

This compound is a structurally unique isoflavone characterized by the presence of a prenyl group, which contributes to its lipophilicity and biological activity.[2]

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₄O₆ | [1] |

| Molar Mass | 420.461 g·mol⁻¹ | [1] |

| CAS Number | 572-03-2 | [1] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1][3] | [1][3] |

| Stability | Relatively stable under normal laboratory conditions. May degrade under extreme pH or temperature. | [4] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic effects.[1] The following tables summarize the quantitative data associated with these activities.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5][6][7] Its anticancer activity is attributed to the induction of multiple cell death pathways, including apoptosis, ferroptosis, pyroptosis, and autophagy.[5][6][8]

Table 2.1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 5.2 | [5][9][10] |

| CHLA15 | Neuroblastoma | 2 | [5] |

| LAN5 | Neuroblastoma | 5 | [5] |

| ACHN | Kidney Cancer | 1-5 | [6] |

| NCI-H23 | Lung Cancer | 1-5 | [6] |

| PC-3 | Prostate Cancer | 1-5 | [6] |

| MDA-MB-231 | Breast Cancer | 1-5 | [6] |

| LOX-IMVI | Melanoma | 1-5 | [6] |

| HCT-15 | Colon Cancer | 1-5 | [6] |

| HeLa | Cervical Cancer | 13.56-22.36 | [7] |

| Hep3B | Liver Cancer | 13.56-22.36 | [7] |

| HepG2 | Liver Cancer | 13.56-22.36 | [7] |

| H1299 | Lung Cancer | 13.56-22.36 | [7] |

| LNCaP | Prostate Cancer | 13.56-22.36 | [7] |

Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of several key enzymes involved in cellular signaling and disease progression.

Table 2.2: Enzyme Inhibition by this compound (IC₅₀ Values)

| Enzyme | Biological Function | IC₅₀ (µM) | Reference |

| mTOR | Cell growth, proliferation, survival | 6.2 (for this compound triacetate) | [11][12] |

| HDAC | Gene expression regulation | ~1-5 | [6] |

Antioxidant Activity

This compound is a potent antioxidant, comparable in strength to vitamins C and E and the synthetic antioxidant BHT.[1][10] It exerts its antioxidant effects by inhibiting lipid peroxidation and scavenging free radicals and reactive oxygen species.[1][4]

Table 2.3: Antioxidant Activity of this compound

| Assay | This compound Concentration | Effect | Reference |

| Peroxynitrite Scavenging | 250 µM | Scavenging activity | [7] |

| DPPH Radical Scavenging | 7 µM | Scavenging activity | [7] |

| Fe(II)/NADPH-induced Lipid Peroxidation | 10 µM | Inhibition | [7] |

Signaling Pathways Modulated by this compound

This compound's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways.

Anti-inflammatory Signaling: Inhibition of NF-κB and Activation of Akt/Nrf2

This compound exerts its anti-inflammatory effects by modulating the NF-κB and Akt/Nrf2 pathways.[1][9][11] It inhibits the activation of the pro-inflammatory NF-κB pathway, thereby reducing the production of inflammatory mediators such as IL-6, TNF-α, iNOS, and COX2.[1][11] Concurrently, it activates the Akt/Nrf2 pathway, which promotes the transcription of antioxidant genes and protects against oxidative stress.[1][11]

Caption: this compound's dual anti-inflammatory mechanism.

Anticancer Signaling: Modulation of mTOR and Cell Death Pathways

The anticancer activity of this compound is linked to its ability to inhibit the mTOR signaling pathway and induce various forms of programmed cell death.[5][6][8][11][13] this compound triacetate, a derivative, has been shown to be a potent mTOR inhibitor.[11][12] This inhibition, coupled with the induction of apoptosis, ferroptosis, and pyroptosis, contributes to its cytotoxic effects on cancer cells.

Caption: this compound's multi-faceted anticancer mechanism.

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Common Assays:

-

MTT Assay: Measures the metabolic activity of cells.

-

Resazurin Assay: A fluorometric/colorimetric assay to quantify viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[1]

General Protocol (Resazurin Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 2-fold dilutions) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[5]

-

Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours.[5]

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins in signaling pathways modulated by this compound.

General Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Nrf2, anti-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Isolation and Purification of this compound

Source: Fruits of Maclura pomifera.[14]

General Protocol:

-

Extraction: Dried and chopped fruits are extracted with a solvent such as ethyl acetate or diethyl ether.[8][15]

-

Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) with a gradient elution system (e.g., hexane and ethyl acetate) to separate the isoflavones.[15]

-

Purification: Further purification can be achieved through techniques like preparative thin-layer chromatography or additional column chromatography (e.g., Alumina-B).[15]

-

Characterization: The purity and identity of the isolated this compound are confirmed by methods such as HPLC, ¹H-NMR spectroscopy, and mass spectrometry.[14][15]

Caption: A simplified workflow for this compound isolation.

Conclusion

This compound is a promising natural product with a remarkable range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its well-defined chemical structure, coupled with a growing body of evidence on its potent anticancer, anti-inflammatory, and antioxidant properties, underscores its therapeutic potential. The detailed information on its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, Akt/Nrf2, and mTOR, provides a solid foundation for targeted therapeutic strategies. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and facilitate the translation of this natural compound into clinical applications.

References

- 1. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidative and EROD activities of osajin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. gazi.edu.tr [gazi.edu.tr]

- 9. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of this compound triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound targets SERCA, mTOR, and P-gp to induce autophagic cell death in apoptosis-resistant cancer cells, and reverses the MDR phenotype in cisplatin-resistant tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of osajin and this compound for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

Pomiferin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomiferin, a prenylated isoflavonoid isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying these properties, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antioxidant Properties of this compound

This compound exhibits robust antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals and the modulation of endogenous antioxidant pathways.[3][4] It has been shown to be a potent inhibitor of lipid peroxidation and is comparable in antioxidant strength to established antioxidants like vitamins C and E.[3][5]

Key Mechanisms of Antioxidant Action:

-

Free Radical Scavenging: this compound directly neutralizes harmful reactive oxygen species (ROS), thereby mitigating cellular damage.[4][6]

-

Activation of the Akt/Nrf2 Pathway: this compound promotes the phosphorylation of Akt, which in turn leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7] Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to counteract oxidative stress.[6]

Quantitative Antioxidant Activity Data

| Assay Type | Compound | IC50 / Activity | Source |

| DPPH Radical Scavenging | This compound | Higher activity than osajin | [8] |

| DPPH Radical Scavenging | This compound | High activity | [9] |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Strong antioxidant | [5] |

| Beta-Carotene Linoleate Model System (beta-CLAMS) | This compound | Strong antioxidant | [5] |

| Peroxynitrite Scavenging | This compound | Significant activity | [10] |

| Inhibition of Lipid Peroxidation | This compound | Effective inhibitor | [10] |

Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][11]

Key Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Mediators: this compound has been demonstrated to suppress the production of several key molecules involved in the inflammatory response, including:

-

Inhibition of the NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][7] By preventing the degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes.[6][12]

-

Inhibition of the MAPK Pathway: Evidence also suggests that this compound can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade in the inflammatory process.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The antioxidant and anti-inflammatory effects of this compound are mediated by its interaction with complex intracellular signaling networks.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Assessing Anti-inflammatory Effects

A typical workflow to investigate the anti-inflammatory properties of this compound in a cell-based model is outlined below.

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the antioxidant and anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells are a commonly used model for neuroinflammation studies.[6][7]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are typically pre-treated with various concentrations of this compound (e.g., 0.25, 0.5, 1 µM) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 100 ng/mL).[6][7]

Cell Viability and Cytotoxicity Assays

-

CCK-8 Assay: To assess cell viability, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.[7]

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, can be quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[7]

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Staining: Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.

Quantification of Nitric Oxide (NO) Production

-

Griess Reagent Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Gene Expression Analysis by Quantitative PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using gene-specific primers for target genes (e.g., iNOS, COX-2, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[6]

Protein Expression Analysis by Western Blot

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, Akt, Nrf2, NF-κB p65, IκBα, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Cytokine Measurement by ELISA

-

The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatants can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.[6]

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the Akt/Nrf2 and NF-κB signaling pathways, thereby reducing oxidative stress and inhibiting the production of pro-inflammatory mediators, makes it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

- 1. In vitro and ex vivo examination of topical this compound treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [bradscholars.brad.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. Electrochemical and spectrometric study of antioxidant activity of this compound, isothis compound, osajin and catalposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidative and EROD activities of osajin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-purity pomiferin isolation protocol for lab use

Application Notes & Protocols

Topic: High-Purity Pomiferin Isolation Protocol for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera), has garnered significant interest in the scientific community for its diverse biological activities.[1][2] These include antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Notably, this compound has been identified as an inhibitor of histone deacetylase (HDAC) and the mTOR signaling pathway, and it can modulate pathways such as Akt/Nrf2 and NF-κB.[3][6][7][8] These characteristics make this compound a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the isolation of high-purity this compound from Maclura pomifera fruit for laboratory applications. The protocol is a synthesis of established methodologies, designed to yield a high-purity product suitable for cell-based assays and other sensitive applications.

Quantitative Data Summary

The efficiency of this compound isolation is dependent on the extraction and purification methods employed. The following table summarizes quantitative data from various reported protocols.

| Extraction Method | Purification Method | Purity Achieved | Yield/Notes | Reference |

| Soxhlet extraction with diethyl ether | Two sequential rounds of normal phase column chromatography (silica adsorbent, step-gradient elution with hexane and ethyl acetate) | 98% | Osajin and this compound together account for about 5% of the dried tissue mass. | [9] |

| Dichloromethane extraction | Open silica gel column chromatography followed by preparatory thin-layer chromatography (1:1 hexane:ethyl acetate) | 98.2% | From 250g of fruit pieces, 1.84g of crude extract was obtained from dichloromethane soxhlet extraction of the rind. | [2] |

| Maceration with ethanol | Silica gel column chromatography followed by Sorbadex-LH20 chromatography with a MeOH-H2O gradient | Not specified | From 1 kg of crude extract, 85 g of a yellow precipitate was obtained. Fractionation of 7 g of a subsequent fraction yielded 500 mg of this compound. | [10] |

| Methanol extraction | Reverse-phase flash chromatography (C18 column, 85% methanol with 0.1% acetic acid) | High purity (solid yellow crystals) | The first peak to elute was identified as this compound. | [11] |

Experimental Protocol: High-Purity this compound Isolation

This protocol details a common laboratory-scale method for the isolation and purification of this compound from Maclura pomifera fruit.

1. Materials and Equipment

-

Plant Material: Mature Maclura pomifera (Osage orange) fruits.

-

Solvents: Dichloromethane, ethyl acetate, hexane, methanol (all ACS grade or higher).

-

Stationary Phase: Silica gel (for column chromatography, 70-230 mesh).

-

Apparatus:

-

Blender or food processor

-

Soxhlet extractor or large glass beaker for maceration

-

Rotary evaporator

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis (recommended).

-

2. Step-by-Step Methodology

2.1. Preparation of Plant Material

-

Wash the Maclura pomifera fruits thoroughly to remove any surface contaminants.

-

Cut the fruits into small pieces (approximately 1-2 cm³) to facilitate drying and extraction.

-

Dry the fruit pieces in a well-ventilated oven at 40-50°C until a constant weight is achieved.

-

Grind the dried fruit pieces into a coarse powder using a blender or grinder.

2.2. Extraction

-

Place the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.

-

Extract the powder with dichloromethane for 8-12 hours. Alternatively, macerate the powder in dichloromethane (1:10 w/v) for 48 hours with occasional stirring.

-

After extraction, concentrate the dichloromethane extract in vacuo using a rotary evaporator to obtain a crude residue.

2.3. Purification by Column Chromatography

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a step gradient of hexane and ethyl acetate. A suggested gradient is as follows:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

85:15 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

Continue increasing the polarity with ethyl acetate.

-

-

Collect fractions and monitor the separation using TLC with a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). Visualize the spots under a UV lamp. This compound and the related compound osajin will appear as distinct spots.

-

Pool the fractions containing pure this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to yield purified this compound.

2.4. Purity Assessment

-

Assess the purity of the isolated this compound using HPLC. A reverse-phase C18 column with a mobile phase of methanol and water is suitable.

-

The identity of this compound can be confirmed by spectroscopic methods such as ¹H-NMR and Mass Spectrometry.[6]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: this compound's Anti-Neuroinflammatory Action

Caption: this compound's modulation of Akt/Nrf2 and NF-κB pathways.[3][12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Characterization of this compound triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of osajin and this compound for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

- 10. Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pomiferin: In Vitro Cell Culture Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomiferin, a prenylated isoflavonoid extracted from the Osage orange (Maclura pomifera), has garnered significant interest in oncological research for its potent antiproliferative and pro-death effects across a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, cell cycle, and key signaling pathways. The information herein is intended to guide researchers in designing and executing robust cell culture-based assays to investigate the anticancer properties of this compound.

Data Presentation: Quantitative Analysis of this compound's Efficacy

This compound has demonstrated significant cytotoxic and antiproliferative effects in a dose-dependent manner across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| CHLA15 | Neuroblastoma | 2 | 72 | [1] |

| LAN5 | Neuroblastoma | 5 | 72 | [1] |

| MCF-7 | Breast Cancer | 5.2 | Not Specified | [1][3] |

| Panc5 | Pancreatic Cancer | ~5 µM (50% cell death) | 48 | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (e.g., 50 µg/mL)[8]

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8] Add 5 µL of FITC-Annexin V and 5-10 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content. This compound's effect on cell cycle progression can be determined by quantifying the percentage of cells in each phase.

Materials:

-

Cells treated with this compound

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[9]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest them.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound, such as the Akt/mTOR pathway.[11][12]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[14][15]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression and phosphorylation.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Simplified signaling pathway affected by this compound.

References

- 1. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification of osajin and this compound for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. bosterbio.com [bosterbio.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. nanocellect.com [nanocellect.com]

- 11. Characterization of this compound triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

Validation & Comparative

Pomiferin vs. Osajin: A Comparative Analysis of Anticancer Properties

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two prenylated isoflavones, pomiferin and osajin. This document synthesizes experimental data on their efficacy in various cancer models, details the molecular pathways they influence, and provides methodologies for key experimental procedures.

In Vitro Anticancer Activity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and osajin across a range of cancer cell lines, demonstrating their cytotoxic potential.

| This compound | Cancer Type | Cell Line | IC50 (µM) | Citation |

| Neuroblastoma | CHLA15 | 2 | [1] | |

| Neuroblastoma | LAN5 | 5 | [1] | |

| Breast Cancer | MCF-7 | 5.2 | [1][2] | |

| Glioma | 10 | [1][3] |

| Osajin | Cancer Type | Cell Line | IC50 (µM) | Citation |

| Neuroblastoma | CHLA15 | 14 | [1] | |

| Neuroblastoma | LAN5 | 16 | [1] |

Note: Lower IC50 values indicate greater potency. The data suggests that this compound generally exhibits a more potent anticancer effect at lower concentrations compared to osajin in the tested neuroblastoma cell lines.[1] One study also indicated that in vitro, this compound, but not osajin, showed selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 with an IC50 of 5.2 μM, while showing limited toxicity to non-tumorigenic breast epithelial cells (MCF-10A).[2]

Mechanisms of Anticancer Action: Signaling Pathways

Both this compound and osajin exert their anticancer effects by modulating key cellular signaling pathways that control cell death and proliferation.

This compound: A Multi-faceted Approach

This compound has been shown to induce cell death through multiple mechanisms, including apoptosis, autophagy, and inhibition of the mTOR signaling pathway.[4][5]

-

Apoptosis Induction: this compound treatment leads to a dose-dependent increase in apoptotic cells.[4][5] This is associated with the activation of caspases, key enzymes in the apoptotic cascade.[4]

-

Autophagy Modulation: this compound can also trigger autophagic cell death, a process of cellular self-digestion. This is particularly relevant in apoptosis-resistant cancer cells.[6]

-

mTOR Pathway Inhibition: A key mechanism of this compound's action is the inhibition of the mammalian target of rapamycin (mTOR) pathway.[7] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. This compound's inhibitory effect on mTOR leads to downstream effects that curtail cancer cell growth.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound targets SERCA, mTOR, and P-gp to induce autophagic cell death in apoptosis-resistant cancer cells, and reverses the MDR phenotype in cisplatin-resistant tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of this compound triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Antioxidant Activity of Pomiferin, Vitamin C, and BHT

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of the natural isoflavone pomiferin against the well-established antioxidants, Vitamin C (ascorbic acid) and Butylated Hydroxytoluene (BHT). The information presented is curated from various scientific studies to aid in research and development.

Quantitative Antioxidant Activity

The following tables summarize the antioxidant activity of this compound, Vitamin C, and BHT from various studies. It is important to note that direct comparison of values between different studies can be challenging due to variations in experimental conditions.

| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay | Reference |

| This compound | Reported as a good scavenger | Potent activity reported | Reported to have ferric-reducing power | [1][2] |

| Vitamin C (Ascorbic Acid) | 2.54 µg/mL | ~2.35 µM | - | [3] |

| BHT (Butylated Hydroxytoluene) | 16.57 µM | - | - |

IC50: The concentration of an antioxidant required to scavenge 50% of the initial free radicals. Lower IC50 values indicate higher antioxidant activity. Data for this compound is qualitative as specific IC50 values in direct comparison with Vitamin C and BHT were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols represent generalized procedures and may be subject to minor modifications depending on the specific laboratory and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4][5]

-

Sample Preparation: The test compounds (this compound, Vitamin C, BHT) and a positive control are prepared in a series of concentrations.[4]

-

Reaction: A specific volume of the sample solution is mixed with the DPPH solution.[6]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4][5]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

-

Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Reaction: A specific volume of the antioxidant solution is added to the ABTS•+ working solution.[9]

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[8]

-

Measurement: The absorbance is measured at 734 nm.[9]

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O. This reagent should be prepared fresh.[10][11]

-

Reaction: A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent.[11]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[11]

-

Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[11]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard (usually FeSO₄).

Antioxidant Signaling Pathways

The antioxidant effects of this compound, Vitamin C, and BHT are mediated through different mechanisms.

This compound (Flavonoid) Antioxidant Pathway

This compound, as a flavonoid, is believed to exert its antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.[12]

Vitamin C (Ascorbic Acid) Antioxidant Mechanism

Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and singlet oxygen.[13][14] It donates electrons to these reactive species, thereby neutralizing them. The resulting ascorbyl radical is relatively stable and can be regenerated back to ascorbic acid by other cellular antioxidants like glutathione.[14]

BHT (Butylated Hydroxytoluene) Antioxidant Mechanism

BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger, particularly effective in preventing lipid peroxidation.[15] It donates a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical, thereby terminating the lipid peroxidation chain reaction. The resulting BHT radical is stabilized by the bulky tert-butyl groups, which sterically hinder its reactivity and prevent it from propagating the radical chain.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. mdpi.com [mdpi.com]

- 7. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]

- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Vitamin C - Wikipedia [en.wikipedia.org]

- 15. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 16. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Pomiferin and Other Natural Isoflavones: Biological Activity and Mechanisms of Action

For Immediate Release

This guide provides a comprehensive comparative study of pomiferin, a prenylated isoflavone, against other well-researched natural isoflavones including genistein, daidzein, and biochanin A. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity

This compound, isolated from the Osage orange (Maclura pomifera), has demonstrated significant potential in various therapeutic areas, often exhibiting comparable or superior activity to other well-known isoflavones.[1][2] This section summarizes the comparative quantitative data on their anticancer, antioxidant, and anti-inflammatory effects.

Anticancer Activity

The cytotoxic effects of this compound and other isoflavones have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Breast Cancer | 5.2 | [1][3] |

| CHLA15 | Neuroblastoma | 2 | [1] | |

| LAN5 | Neuroblastoma | 5 | [1] | |

| Glioma | Brain Cancer | 10 | [1] | |

| Genistein | LNCaP | Prostate Cancer | 8.0 - 27 (µg/ml) | [4] |

| DU-145 | Prostate Cancer | 8.0 - 27 (µg/ml) | [4] | |

| HCT-116 | Colon Cancer | >50 | [5] | |

| SW-480 | Colon Cancer | >50 | [5] | |

| Daidzein | HCT-116 | Colon Cancer | >100 | [5] |

| LNCaP | Prostate Cancer | No significant inhibition | [4] | |

| DU-145 | Prostate Cancer | No significant inhibition | [4] | |

| Biochanin A | LNCaP | Prostate Cancer | 8.0 - 27 (µg/ml) | [4] |

| DU-145 | Prostate Cancer | 8.0 - 27 (µg/ml) | [4] | |

| SW-480 | Colon Cancer | >50 | [5] |

Table 1: Comparative Anticancer Activity (IC50) of Isoflavones.

Antioxidant Activity

The antioxidant capacity of isoflavones is crucial to their protective effects against oxidative stress-related diseases. Various assays are employed to measure this activity, with lower IC50 values or higher Trolox Equivalent Antioxidant Capacity (TEAC) values indicating greater potency.

| Compound | Assay | Antioxidant Activity | Reference |

| This compound | DPPH Radical Scavenging | Strong activity | [6] |

| Peroxynitrite Scavenging | Strong activity | [6] | |

| Genistein | DPPH Radical Scavenging | Potent | [7] |

| ABTS Radical Scavenging | Potent | [7] | |

| Daidzein | DPPH Radical Scavenging | Moderate | [7] |

| ABTS Radical Scavenging | Moderate | [7] | |

| Biochanin A | DPPH Radical Scavenging | Moderate | [7] |

| ABTS Radical Scavenging | Moderate | [7] |

Table 2: Comparative Antioxidant Activity of Isoflavones.

Anti-inflammatory Activity

Isoflavones exert anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the enzyme COX-2.[6][8][9] Genistein and daidzein also demonstrate anti-inflammatory properties by inhibiting NF-κB activation and iNOS expression.[10][11]

| Compound | Inflammatory Mediator | Effect | Reference |

| This compound | IL-6, TNF-α, iNOS, COX-2 | Inhibition | [8][9] |

| Genistein | NF-κB, iNOS, Prostaglandins | Inhibition | [10][11] |

| Daidzein | NF-κB, iNOS | Inhibition | [11] |

Table 3: Comparative Anti-inflammatory Activity of Isoflavones.

Signaling Pathways

The biological activities of this compound and other isoflavones are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to modulate multiple signaling pathways involved in cell survival, inflammation, and oxidative stress.

References

- 1. This compound Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genistein and biochanin A inhibit the growth of human prostate cancer cells but not epidermal growth factor receptor tyrosine autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Pomiferin: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pomiferin's effects on cancer cells versus normal cells, supported by experimental data. This compound, a prenylated isoflavonoid isolated from the Osage orange tree (Maclura pomifera), has demonstrated significant potential as a selective anticancer agent. This document outlines the quantitative data on its cytotoxicity, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Comparative Cytotoxicity of this compound

The selective action of this compound against cancer cells is primarily demonstrated by comparing its half-maximal inhibitory concentration (IC50) in cancerous cell lines versus non-cancerous, or "normal," cell lines. A lower IC50 value indicates higher potency.

| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |

| MCF-7 | Human Breast Epithelial | Breast Adenocarcinoma | 5.2 | [1] |

| MCF-10A | Human Breast Epithelial | Non-tumorigenic | Limited toxicity | [1] |

| Primary Human Hepatocytes | Human Liver | Normal | 123 | [1] |

| CHLA15 | Human Neuroblastoma | Neuroblastoma | 2 | [2] |

| LAN5 | Human Neuroblastoma | Neuroblastoma | 5 | [2] |

| Glioma Cells | Human Brain Glial | Glioma | 10 | [1][3] |